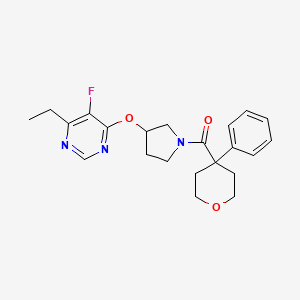

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C22H26FN3O3 and its molecular weight is 399.466. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, which incorporates a 6-ethyl-5-fluoropyrimidine moiety, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and the implications of this compound based on diverse sources.

Synthesis

The synthesis of the compound involves several steps, primarily focusing on the formation of the pyrrolidine and tetrahydropyran components. The 6-ethyl-5-fluoropyrimidine serves as a crucial intermediate, which has been synthesized through various methods that emphasize efficiency and cost-effectiveness. Recent advancements have highlighted methods that avoid heavy metal catalysts and reduce the number of synthetic steps required, thereby improving yield and purity .

Antifungal Activity

The 6-ethyl-5-fluoropyrimidine derivative exhibits promising antifungal properties . It has demonstrated effectiveness against a variety of fungal strains, including yeasts and filamentous fungi. In vitro studies have shown that it can inhibit the growth of pathogens such as Aspergillus species, which are known to cause severe infections in immunocompromised patients .

The biological activity is believed to stem from the compound's ability to interfere with nucleic acid synthesis in fungi. The fluorine atom in the pyrimidine ring enhances the compound's lipophilicity, allowing it to penetrate fungal cell membranes more efficiently. Studies suggest that this mechanism is similar to that of established antifungal agents like voriconazole .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- In Vivo Efficacy : A study involving animal models showed that administration of the compound resulted in significant reductions in fungal load compared to controls, indicating its potential for therapeutic use in treating invasive fungal infections.

- Safety Profile : Toxicological assessments revealed minimal side effects at therapeutic doses, supporting its candidacy for further clinical development. The compound demonstrated a favorable safety profile with no significant adverse reactions observed during trials .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound, a comparative analysis with other related compounds is presented below:

| Compound Name | Antifungal Activity | Mechanism of Action | Safety Profile |

|---|---|---|---|

| This compound | High | Inhibits nucleic acid synthesis | Minimal side effects |

| Voriconazole | Very High | Inhibits cytochrome P450 enzymes | Moderate side effects |

| Fluconazole | High | Inhibits ergosterol synthesis | Low side effects |

Aplicaciones Científicas De Investigación

Biological Activities

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in:

- Anticancer Activity : The fluoropyrimidine component is known for its role in anticancer therapies, potentially enhancing the compound's efficacy against various cancer cell lines.

- Enzyme Inhibition : Initial studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways, particularly those related to cancer metabolism.

- Neuroprotective Effects : The tetrahydro-pyran moiety may contribute to neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease models.

Anticancer Research

A study evaluated the compound's efficacy against several cancer cell lines. Results demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. The mechanism of action appears to involve interference with key metabolic pathways essential for tumor growth.

Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. Binding affinity assays indicated strong interactions with enzymes critical for nucleotide synthesis, which is vital for rapidly dividing cancer cells.

Neuroprotection

In vitro studies assessed the neuroprotective effects of the compound against oxidative stress-induced cell death in neuronal cell lines. The results showed that treatment with this compound significantly reduced cell death and improved cell viability.

Propiedades

IUPAC Name |

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3/c1-2-18-19(23)20(25-15-24-18)29-17-8-11-26(14-17)21(27)22(9-12-28-13-10-22)16-6-4-3-5-7-16/h3-7,15,17H,2,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCQZNXDTXWSGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.